Sodium Glucoheptonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

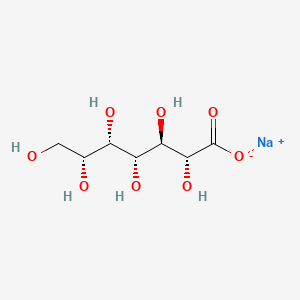

IUPAC Name |

sodium;(2R,3R,4R,5S,6R)-2,3,4,5,6,7-hexahydroxyheptanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O8.Na/c8-1-2(9)3(10)4(11)5(12)6(13)7(14)15;/h2-6,8-13H,1H2,(H,14,15);/q;+1/p-1/t2-,3+,4-,5-,6-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMYOMWCQJXWGEN-AXUKCSBQSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@@H]([C@H]([C@H]([C@H](C(=O)[O-])O)O)O)O)O)O.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NaO8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid; NKRA; Water or Solvent Wet Solid | |

| Record name | D-gluco-Heptonic acid, sodium salt (1:1), (2.xi.)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

31138-65-5 | |

| Record name | D-gluco-Heptonic acid, sodium salt (1:1), (2.xi.)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium glucoheptonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.877 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Sodium Glucoheptonate synthesis and purification for lab scale

An In-depth Technical Guide to the Laboratory-Scale Synthesis and Purification of Sodium Glucoheptonate

This technical guide provides a comprehensive overview of the laboratory-scale synthesis and purification of this compound, a versatile chelating agent. The intended audience for this document includes researchers, scientists, and professionals involved in drug development and chemical synthesis. The following sections detail the experimental protocols, present quantitative data in a structured format, and provide visual workflows for the synthesis and purification processes.

Introduction

This compound is the sodium salt of glucoheptonic acid and is widely recognized for its excellent chelating properties, particularly its ability to sequester di- and tri-valent metal ions in alkaline solutions.[1][2] It is produced through the reaction of a sugar, such as dextrose (glucose), with a cyanide salt.[1][3] The resulting product, primarily the alpha-isomer, can be crystallized to yield a pure, light-colored powder.[1][3] Unlike some other chelating agents, this compound is non-toxic, biodegradable, and non-corrosive, making it a safer alternative for various applications.[1][4] Its uses span multiple industries, including metal cleaning, textile processing, agriculture, and as a stabilizer in pharmaceutical formulations.[1][4][5]

This guide focuses on a well-documented laboratory-scale method for synthesizing and purifying this compound dihydrate.

Synthesis and Purification Methodology

The primary method for synthesizing this compound involves the reaction of dextrose with sodium cyanide in an aqueous solution. This process, known as the Kiliani-Fischer synthesis, extends the carbon chain of the aldose sugar. The reaction produces ammonia as a byproduct, which is removed to drive the reaction and facilitate the crystallization of the desired alpha-isomer.[3][5]

Experimental Protocol: Synthesis

The following protocol is adapted from established procedures for the laboratory-scale synthesis of alpha-sodium glucoheptonate dihydrate.[3][5]

-

Apparatus Setup : A 1-liter flask is equipped with a mechanical stirrer, a thermometer, and a connection to a vacuum source, such as a water jet aspirator.

-

Reactant Preparation : Charge the flask with 98 g (2 moles) of sodium cyanide, 190 g of water, and 140 g of ice. Stir the mixture to dissolve the sodium cyanide.[3] In an alternative setup, 98 g of sodium cyanide and 300 g of water can be cooled to 2°C in an ice bath.[3]

-

Addition of Dextrose : Gradually add 396 g (2 moles) of dextrose hydrate to the cyanide solution over approximately 30 minutes. The addition will cause an initial temperature rise.[3]

-

Reaction Conditions : Once the dextrose is added, the temperature will typically be around 8°C. Turn on the vacuum source to maintain a pressure of approximately 33-40 mm of Hg.[3][5]

-

Ammonia Removal and Crystallization : As the reaction proceeds, the temperature will rise. When it reaches about 27°C, ammonia will begin to boil off vigorously.[3][5] Continuous removal of ammonia via vacuum is critical.

-

Product Formation : Within approximately one hour of vigorous ammonia evolution, fine crystals of alpha-sodium glucoheptonate dihydrate will begin to form directly in the reaction vessel.[3][5]

-

Reaction Completion : Continue the reaction under vacuum at a temperature of 27-32°C for a total of 6 to 8 hours to ensure the complete removal of ammonia and maximize the crystallization of the first crop.[3]

Experimental Protocol: Purification

Purification is primarily achieved through crystallization and subsequent separation.

-

First Crop Isolation : After the reaction period, filter the crystalline product from the reaction mixture using a Büchner funnel.[3]

-

Washing : Wash the collected crystals with water to remove any residual mother liquor and impurities.[3][5]

-

Drying : Air-dry the washed crystals to obtain the first crop of pure alpha-sodium glucoheptonate dihydrate.[3][5]

-

Second Crop Recovery (Optional but Recommended) :

-

Combine the mother liquor and the water washings.

-

Evaporate the solution under vacuum (35-40 mm Hg) at a temperature of 32-40°C until the solids concentration reaches approximately 75%.[3]

-

Cool the concentrated solution to induce the crystallization of a second crop of alpha-sodium glucoheptonate.

-

Filter, wash, and air-dry this second crop of crystals.[3]

-

Data Presentation

The quantitative data from representative laboratory-scale synthesis experiments are summarized in the tables below.[3]

Table 1: Reactant Quantities and Reaction Conditions

| Parameter | Example 1 | Example 2 |

| Reactants | ||

| Sodium Cyanide | 98 g (2 moles) | 98 g (2 moles) |

| Dextrose Hydrate | 396 g (2 moles) | 396 g (2 moles) |

| Water | 190 g (+ 140g ice) | 300 g |

| Conditions | ||

| Initial Temperature | 8°C | 2°C (cooling bath) |

| Reaction Temperature | 27°C - 32°C | 27°C - 32°C |

| Vacuum | Water Jet Aspirator | ~40 mm Hg |

| Reaction Time | ~8 hours | 6 hours |

Table 2: Product Yield and Characteristics

| Parameter | Example 1 | Example 2 & 3 (Combined) |

| First Crop Yield | 385 g | 328 g |

| % Theoretical Yield (1st Crop) | ~68% | ~57.7% |

| Second Crop Yield | Not specified | 172 g |

| Combined Yield (Two Crops) | Not specified | ~72% |

| Product Form | Crystalline dry alpha-sodium glucoheptonate dihydrate | Crystalline dry alpha-sodium glucoheptonate dihydrate |

| Chelation Value (CaCO₃/g) | Not specified | 548 mg |

Visualization of Workflows

The following diagrams illustrate the logical flow of the synthesis and purification processes.

References

The Environmental Fate of Sodium Glucoheptonate: A Technical Guide to its Biodegradability

Introduction: Sodium Glucoheptonate (CAS 31138-65-5) is a highly effective chelating agent, sequestering di- and trivalent metal ions in a wide range of industrial, pharmaceutical, and consumer applications.[1][2][3] Derived from natural and renewable sources, its environmental profile, particularly its biodegradability, is a critical consideration for its use as a sustainable alternative to more persistent agents like EDTA and NTA.[1][4] This technical guide provides an in-depth analysis of the biodegradability of this compound, compiling quantitative data, detailing experimental protocols, and visualizing key processes to inform researchers, scientists, and drug development professionals.

Biodegradability Profile

This compound is consistently classified as readily biodegradable .[4][5][6][7] This classification is based on stringent testing according to internationally recognized guidelines, which indicates that the substance is expected to be rapidly and completely broken down by microorganisms in aquatic environments.[8][9]

Aerobic Biodegradation: Under aerobic conditions, where oxygen is present, this compound is efficiently mineralized by microorganisms.[10] An experimental study following OECD Guideline 301F demonstrated that the substance achieved greater than 60% biodegradation within 10 days, meeting the criteria for "ready biodegradability".[8] This rapid degradation into carbon dioxide, water, and biomass minimizes its persistence in the environment.[11]

Anaerobic Biodegradation: In environments lacking oxygen, such as in some sediments and wastewater treatment sludge, this compound is also expected to biodegrade completely.[11][12] While direct experimental data for the anaerobic degradation of this compound is limited, data from its close structural analog, sodium gluconate, is used as a reliable read-across.[11] Studies on sodium gluconate show 100% degradation under anaerobic conditions after 35 days, indicating a similar fate for this compound.[11][13]

Bioaccumulation and Mobility: The substance has a low potential for bioaccumulation, meaning it is unlikely to build up in the tissues of living organisms.[5][11] Its high mobility in soil is offset by its rapid biodegradability, which reduces the potential for leaching into groundwater.[11]

Quantitative Data Summary

The following table summarizes the key quantitative data regarding the biodegradability and ecotoxicity of this compound.

| Parameter | Test Guideline | Result | Interpretation | Reference |

| Ready Biodegradability | OECD Guideline 301F | > 60% degradation in 10 days | Readily biodegradable under aerobic conditions. | [8] |

| Anaerobic Biodegradability | Read-across (Sodium Gluconate) | Expected to biodegrade completely (100% in 35 days for analog) | Low persistence in anaerobic environments. | [11][13] |

| Acute Aquatic Toxicity (Invertebrates) | - | No adverse effects observed up to 100 mg/L | Low concern for acute toxicity to aquatic invertebrates. | [8] |

| Acute Aquatic Toxicity (Vertebrates) | - | No adverse effects observed up to 100 mg/L | Low concern for acute toxicity to aquatic vertebrates. | [8] |

| Acute Aquatic Toxicity (Algae) | - | EC50 = 190 mg/L (biomass) | Low concern for acute toxicity to algae. | [8] |

| Bioaccumulation Potential | Estimation | Unlikely to sequester in fatty tissues | Low potential for bioaccumulation. | [11] |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of biodegradability studies. Below are the protocols for key experiments relevant to assessing this compound.

OECD Guideline 301F: Manometric Respirometry Test

This method determines the ultimate aerobic biodegradability of an organic compound by measuring the oxygen consumed by a microbial inoculum.

1. Principle: A solution or suspension of the test substance in a mineral medium is inoculated with a mixed population of microorganisms (e.g., activated sludge) and kept in a closed flask at a constant temperature. The consumption of oxygen is measured by a manometric device over a 28-day period. The amount of oxygen taken up by the microorganisms to metabolize the test substance is expressed as a percentage of the Theoretical Oxygen Demand (ThOD).

2. Materials & Reagents:

- Test Substance: this compound.

- Inoculum: Activated sludge from a domestic wastewater treatment plant, prepared to a specific concentration.

- Mineral Medium: A solution containing essential mineral nutrients (e.g., potassium phosphate, magnesium sulfate, calcium chloride, ferric chloride).

- Reference Substance: A readily biodegradable compound (e.g., sodium acetate or aniline) used as a positive control to validate the activity of the inoculum.[9][14]

- Blank Control: Inoculum in mineral medium without the test substance to measure endogenous respiration.

- Toxicity Control: Test substance combined with the reference substance to check for inhibitory effects.

3. Procedure:

- The test substance, reference, and controls are added to separate manometric flasks containing the mineral medium.

- The inoculum is added to each flask.

- The flasks are sealed and connected to the respirometer, which measures pressure changes due to oxygen consumption. Carbon dioxide produced is trapped by a potassium hydroxide solution.

- The flasks are incubated in the dark at a constant temperature (typically 20-22°C) with continuous stirring for 28 days.

- Oxygen uptake is recorded at regular intervals.

4. Data Interpretation:

- The percentage of biodegradation is calculated as: (% Biodegradation) = (O2 consumed by test substance - O2 consumed by blank) / ThOD * 100.

- A substance is considered "readily biodegradable" if it reaches ≥60% of its ThOD within a 10-day window, which starts when biodegradation first exceeds 10%.[15]

Anaerobic Biodegradability Testing (General Protocol)

This type of test evaluates the potential for a substance to be biodegraded in the absence of oxygen.

1. Principle: The test substance is incubated with a digested sludge inoculum in an anaerobic medium. The degradation process is monitored by measuring the production of biogas (methane and carbon dioxide).

2. Materials & Reagents:

- Test Substance: this compound.

- Inoculum: Anaerobically digested sludge from a wastewater treatment plant.

- Anaerobic Medium: A mineral medium reduced to remove oxygen, containing nutrients and a reducing agent.

- Reference Substance: A compound known to be biodegradable under anaerobic conditions.

- Blank Control: Inoculum and medium only.

3. Procedure:

- The test is set up in sealed vessels under an inert atmosphere (e.g., nitrogen).

- The test substance, reference, and controls are added to the vessels with the inoculum and medium.

- The vessels are incubated in the dark at a constant temperature (e.g., 35°C).

- The volume of gas produced is measured over time (e.g., up to 60 days). The composition (CH₄ and CO₂) can also be analyzed.

4. Data Interpretation:

- The percentage of anaerobic biodegradation is calculated based on the cumulative biogas production relative to the theoretical maximum production.

Mandatory Visualizations

Biodegradation Pathway and Experimental Workflow

The following diagrams illustrate the conceptual pathway of aerobic biodegradation and the workflow for a standard biodegradability test.

Caption: Conceptual pathway of aerobic biodegradation.

Caption: Experimental workflow for a biodegradability test.

Conclusion

The available scientific data robustly supports the classification of this compound as a readily biodegradable substance under both aerobic and anaerobic conditions. Its rapid degradation, coupled with low potential for bioaccumulation and ecotoxicity, establishes it as an environmentally responsible chelating agent. For researchers and professionals in drug development and other industries, this compound offers high efficacy without the environmental persistence associated with traditional chelants, aligning with modern principles of green chemistry and sustainable product stewardship.

References

- 1. nbinno.com [nbinno.com]

- 2. Top 5 Reasons to Choose this compound [unilongindustry.com]

- 3. interstatechem.com [interstatechem.com]

- 4. arrochem.com [arrochem.com]

- 5. pmpinc.com [pmpinc.com]

- 6. univarsolutions.com [univarsolutions.com]

- 7. spectrumchemical.com [spectrumchemical.com]

- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 9. contractlaboratory.com [contractlaboratory.com]

- 10. omicsonline.org [omicsonline.org]

- 11. epa.gov [epa.gov]

- 12. mdpi.com [mdpi.com]

- 13. santos.com [santos.com]

- 14. downloads.regulations.gov [downloads.regulations.gov]

- 15. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]

An In-depth Technical Guide to the Stability of Sodium Glucoheptonate in Acidic and Alkaline Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability of sodium glucoheptonate in aqueous solutions under both acidic and alkaline conditions. Given the widespread use of this compound as a chelating agent and excipient in various industrial and pharmaceutical applications, understanding its stability profile is crucial for formulation development, shelf-life prediction, and ensuring product quality and efficacy.

Introduction to this compound

This compound is the sodium salt of glucoheptonic acid, a sugar acid. Its structure, characterized by a seven-carbon chain with multiple hydroxyl groups and a terminal carboxylic acid group, endows it with excellent chelating properties, particularly for di- and trivalent metal ions. This property makes it a valuable ingredient in industrial cleaners, concrete admixtures, textile processing, and pharmaceutical formulations.[1][2][3]

An essential characteristic of this compound is its notable stability, especially in strongly alkaline environments and at elevated temperatures.[1][3] This guide delves into the specifics of this stability, providing available data and outlining experimental protocols for its assessment.

Chemical Stability Profile

This compound's stability is highly dependent on the pH of the solution. While it is remarkably stable in neutral and alkaline conditions, it may be susceptible to hydrolysis under strongly acidic conditions, a common characteristic of sugar-based compounds.

2.1. Stability in Alkaline Solutions

Multiple sources confirm the exceptional stability of this compound in alkaline solutions.[1][3][4] It is highly compatible with strong alkali solutions and maintains its chelating efficacy at high pH values, often outperforming other chelating agents like EDTA in such conditions.[1] This stability makes it an ideal choice for applications requiring a robust chelating agent in caustic environments, such as industrial cleaning and bottle washing.[4][5]

2.2. Stability in Acidic Solutions

Information regarding the quantitative stability of this compound in acidic solutions is limited in publicly available literature. However, based on the general chemistry of related sugar acids, it is anticipated that under strong acidic conditions and elevated temperatures, hydrolysis of the glucoheptonate molecule could occur. This would likely involve the cleavage of glycosidic bonds if it were a polysaccharide, but as a linear polyhydroxy carboxylate, degradation would likely proceed via other mechanisms, such as lactonization followed by hydrolysis of the lactone.

Quantitative Stability Data

Table 1: Hydrolysis Rate Constants for Glucono-δ-lactone at 25°C [6]

| pH | Rate Constant (k') (min⁻¹) |

| 4.5 | 0.028 |

| 5.0 | 0.029 |

| 5.5 | 0.031 |

| 6.0 | 0.035 |

| 6.5 | 0.045 |

| 7.0 | 0.070 |

| 7.5 | 0.135 |

| 8.0 | 0.305 |

| 8.5 | 0.780 |

Note: This data is for glucono-delta-lactone and is intended to provide an illustrative example of the pH-dependent hydrolysis of a related structure.

Experimental Protocols for Stability Testing

A comprehensive assessment of this compound stability can be achieved through forced degradation studies. These studies intentionally stress the molecule to predict its degradation pathways and to develop stability-indicating analytical methods.

4.1. General Experimental Workflow for Forced Degradation

Caption: Workflow for a forced degradation study of this compound.

4.2. Detailed Methodologies

4.2.1. Preparation of Solutions

-

Stock Solution: Prepare a stock solution of this compound in purified water at a known concentration (e.g., 1 mg/mL).

-

Acidic Solution: For acid hydrolysis, dilute the stock solution with an appropriate concentration of hydrochloric acid (e.g., 0.1 M or 1 M HCl).

-

Alkaline Solution: For alkaline hydrolysis, dilute the stock solution with an appropriate concentration of sodium hydroxide (e.g., 0.1 M or 1 M NaOH).

-

Neutral Solution: For neutral hydrolysis, dilute the stock solution with purified water.

4.2.2. Stress Conditions

-

Hydrolysis: Maintain the acidic, alkaline, and neutral solutions at a constant temperature (e.g., 60°C) in a water bath or oven. Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours). Neutralize the acidic and alkaline samples before analysis.

-

Oxidation: Treat the stock solution with a dilute solution of hydrogen peroxide (e.g., 3%) and store at room temperature. Monitor the degradation over time.

-

Photostability: Expose the stock solution to UV and visible light in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light.

-

Thermal Degradation: Subject the solid this compound powder to dry heat (e.g., 80°C) and analyze for any degradation.

4.2.3. Analytical Method A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating and quantifying the intact this compound from its potential degradation products.

-

Column: A C18 column is a common choice for the separation of polar analytes.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic solvent (e.g., acetonitrile or methanol) is often effective.

-

Detection: A UV detector can be used if the degradation products possess a chromophore. If not, a Refractive Index (RI) detector or a Mass Spectrometer (MS) would be more appropriate.

-

Method Validation: The analytical method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for its intended purpose.

Potential Degradation Pathways

While specific degradation products for this compound are not detailed in the provided search results, potential degradation pathways can be hypothesized based on its structure.

Caption: Hypothesized degradation pathways for this compound.

Under acidic conditions, intramolecular esterification could lead to the formation of one or more glucoheptono-lactone isomers. These lactones could then be susceptible to hydrolysis, potentially leading to the cleavage of the carbon chain. In strongly alkaline conditions, particularly at high temperatures and in the presence of oxygen, oxidation of the hydroxyl groups could occur.

Summary and Conclusions

This compound is a highly stable compound, particularly in neutral to strongly alkaline solutions, making it a preferred chelating agent for a wide range of applications. While it is expected to be less stable under strong acidic conditions, a lack of public quantitative data necessitates further experimental investigation to fully characterize its degradation kinetics and pathways.

The experimental protocols outlined in this guide provide a framework for conducting robust stability studies. By employing forced degradation techniques and developing a validated stability-indicating analytical method, researchers and drug development professionals can gain a thorough understanding of this compound's stability profile, ensuring the development of safe, effective, and stable products. The stability of its close analog, sodium gluconate, is also reported to be high, especially in alkaline conditions, further supporting the general stability of this class of compounds.[7][8][9][10] The anaerobic biodegradation of sodium gluconate has been reported to be complete after 35 days, indicating its environmental compatibility.[11]

References

- 1. glorywh.com [glorywh.com]

- 2. This compound|Chelating Agent [benchchem.com]

- 3. pmpinc.com [pmpinc.com]

- 4. connectchemicals.com [connectchemicals.com]

- 5. This compound – Green-Mountain Chem [green-mountainchem.com]

- 6. scispace.com [scispace.com]

- 7. bisley.biz [bisley.biz]

- 8. polybluechem.com [polybluechem.com]

- 9. SODIUM GLUCONATE - Ataman Kimya [atamanchemicals.com]

- 10. atamankimya.com [atamankimya.com]

- 11. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

Technical Guide: Solubility of Sodium Glucoheptonate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of sodium glucoheptonate in organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide summarizes the known qualitative solubility characteristics and presents a generalized experimental protocol for determining the solubility of this compound in a laboratory setting.

Introduction to this compound

This compound is the sodium salt of glucoheptonic acid. It is a chelating agent recognized for its ability to form stable complexes with metal ions. Its applications are diverse, ranging from industrial cleaning and metal treatment to use as an excipient in pharmaceutical formulations to enhance the solubility and bioavailability of active ingredients.[1][2] While its high solubility in water is well-documented, its behavior in organic solvents is less characterized but crucial for its application in non-aqueous systems and purification processes.

Solubility of this compound in Organic Solvents

This compound is a polar compound, and its solubility is largely dictated by the polarity of the solvent.

Qualitative Solubility Summary:

Based on available literature, the solubility of this compound in organic solvents can be broadly categorized as follows:

-

Polar Protic Solvents: It is reported to be slightly soluble in polar protic solvents such as methanol and ethanol.

-

Non-Polar Solvents: It is generally considered insoluble in non-polar solvents.

-

Ethanol Specifics: One source describes this compound as "insoluble" in ethanol. The related compound, sodium gluconate, is described as "sparingly soluble in ethanol".[3]

Quantitative Solubility Data:

A thorough search of scientific literature and technical data sheets did not yield specific quantitative solubility data (e.g., in g/100 mL) for this compound in a range of organic solvents. The following table reflects the qualitative nature of the available information.

| Organic Solvent Category | Solvent Examples | Solubility |

| Polar Protic Solvents | Methanol, Ethanol | Slightly Soluble |

| Polar Aprotic Solvents | Acetone, Acetonitrile | Data not available |

| Non-Polar Solvents | Hexane, Toluene | Insoluble |

Experimental Protocol for Determining Solubility

The following is a generalized experimental protocol for determining the solubility of a solid compound like this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the dissolved solute.

Objective: To determine the solubility of this compound in a specific organic solvent at a given temperature.

Materials:

-

This compound (high purity)

-

Organic solvent of interest (analytical grade)

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

-

Analytical instrument for quantification (e.g., HPLC, IC, or gravimetric analysis after solvent evaporation)

Procedure:

-

Sample Preparation:

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed container. The excess solid is crucial to ensure that a saturated solution is formed.

-

Place the container in a temperature-controlled shaker or water bath set to the desired temperature.

-

-

Equilibration:

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This could range from several hours to days, depending on the solvent and the solute. It is advisable to test different equilibration times to ensure equilibrium has been reached.

-

-

Separation of Saturated Solution:

-

Once equilibrium is achieved, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) using a pipette. To avoid transferring any solid particles, it is recommended to use a syringe fitted with a chemically compatible filter.

-

-

Quantification of Dissolved Solute:

-

Dilute the collected supernatant with a suitable solvent to a concentration that falls within the calibration range of the analytical instrument.

-

Analyze the diluted solution using a validated analytical method to determine the concentration of this compound.

-

High-Performance Liquid Chromatography (HPLC): A suitable method for quantifying organic molecules. A calibration curve must be prepared using standards of known concentration.

-

Ion Chromatography (IC): Can be used to determine the concentration of the sodium cation or the glucoheptonate anion.

-

Gravimetric Analysis: Involves evaporating a known volume of the saturated solution to dryness and weighing the residual solid. This method is simpler but may be less accurate, especially for low solubilities.

-

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution based on the analytical results and the dilution factor.

-

Express the solubility in desired units, such as g/100 mL or mol/L.

-

Visualizations

Experimental Workflow for Solubility Determination

Caption: A flowchart illustrating the key steps in the experimental determination of solubility.

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its use in various non-aqueous applications. While quantitative data is scarce, its general behavior as a polar molecule suggests limited solubility in polar organic solvents and insolubility in non-polar media. The provided experimental protocol offers a robust framework for researchers to determine precise solubility values in specific solvents of interest, enabling better formulation development and process optimization. Further research is warranted to populate the quantitative solubility data for a broader range of organic solvents.

References

An In-depth Technical Guide on the Interaction of Sodium Glucoheptonate with Divalent and Trivalent Metal Ions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium glucoheptonate, the sodium salt of glucoheptonic acid, is a highly effective chelating agent renowned for its ability to form stable, water-soluble complexes with a wide range of divalent and trivalent metal ions.[1][2] Its superior performance, particularly in alkaline environments, coupled with its biodegradable and non-toxic profile, makes it a valuable compound in various industrial and pharmaceutical applications.[3][4][5] This guide provides a comprehensive overview of the core interactions between this compound and key metal ions, detailing the underlying chemistry, quantitative binding data, experimental protocols for characterization, and the logical pathways of these interactions.

This compound's efficacy as a chelating agent stems from its molecular structure, which features multiple hydroxyl (-OH) and a carboxyl (-COOH) group. These functional groups provide multiple coordination sites for metal ions, leading to the formation of stable chelate rings. This sequestration prevents the metal ions from participating in undesirable chemical reactions, such as precipitation or catalytic degradation of other substances.[3]

Chelation of Divalent and Trivalent Metal Ions

This compound exhibits excellent sequestration capabilities for a variety of di- and trivalent metal ions, including but not limited to Ca²⁺, Mg²⁺, Fe²⁺, Fe³⁺, Cu²⁺, and Al³⁺.[1][5] The stability of these complexes is highly dependent on the pH of the solution.

Interaction with Trivalent Metal Ions (e.g., Fe³⁺)

The chelation of ferric iron (Fe³⁺) by this compound is particularly noteworthy. It is an exceptional chelating agent for trivalent iron, especially under alkaline conditions where other chelants may be less effective.[2][3] This property is crucial in applications such as industrial cleaning, water treatment, and preventing iron-catalyzed degradation in various formulations.[3][6]

Interaction with Divalent Metal Ions (e.g., Ca²⁺)

This compound also forms stable complexes with divalent metal ions like calcium (Ca²⁺). This interaction is significant in preventing the precipitation of calcium salts, which is a common issue in many industrial processes and formulations.[7] The ability to chelate calcium ions also contributes to its use as a water softener and scale inhibitor.[3]

Quantitative Data on Metal Ion Sequestration

The efficiency of a chelating agent is quantified by its stability constant (log K), which indicates the strength of the bond between the chelating agent and the metal ion. While specific stability constants for this compound are not as widely published as those for traditional chelants like EDTA, its performance is often compared favorably, especially in alkaline pH ranges.[8]

Table 1: Comparative Chelating Performance

| Metal Ion | This compound Performance | pH Range for Optimal Performance |

| Fe³⁺ | Exceptional | 8.0 - 14.0[2][3] |

| Fe²⁺ | Excellent | Alkaline[1] |

| Cu²⁺ | Robust | Alkaline[7] |

| Ca²⁺ | Strong | 9.0 - 14.0[2] |

| Mg²⁺ | Good | Alkaline[1] |

| Al³⁺ | Effective | Alkaline[2] |

Note: This table provides a qualitative summary based on available technical literature. Precise stability constants can vary with experimental conditions.

Experimental Protocols for Characterizing Metal-Chelate Interactions

The interaction between this compound and metal ions can be investigated and quantified using several established experimental techniques.

Potentiometric Titration

This is a classical method to determine the stability constants of metal complexes.

Methodology:

-

Prepare a solution of this compound of known concentration.

-

Add a known concentration of the metal salt (e.g., FeCl₃, CaCl₂) to the solution.

-

Titrate the mixture with a standard solution of a strong base (e.g., NaOH) of known concentration.

-

Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.

-

Plot the pH of the solution as a function of the volume of titrant added.

-

The stability constants are calculated from the titration curve by analyzing the displacement of the curve in the presence of the metal ion compared to the titration of the ligand alone. This analysis often involves specialized software for equilibrium calculations.[9]

Spectrophotometry (UV-Vis)

This method is useful for studying the formation of colored metal complexes.

Methodology:

-

Prepare a series of solutions containing a fixed concentration of the metal ion and varying concentrations of this compound.

-

Alternatively, use the method of continuous variations (Job's plot), where the mole fraction of the ligand is varied while keeping the total molar concentration of metal and ligand constant.

-

Measure the absorbance of each solution at the wavelength of maximum absorption (λ_max) of the metal-chelate complex.

-

The stoichiometry of the complex can be determined from the Job's plot, and the stability constant can be calculated from the absorbance data.[10][11]

Ion-Selective Electrode (ISE) Potentiometry

ISEs can be used to measure the concentration of free (uncomplexed) metal ions in a solution.

Methodology:

-

Calibrate an ion-selective electrode specific to the metal ion of interest (e.g., Ca²⁺ ISE, Cu²⁺ ISE) using standard solutions of the metal ion.

-

Prepare a solution containing a known total concentration of the metal ion and a known concentration of this compound.

-

Measure the potential of the ISE in the solution.

-

Use the calibration curve to determine the concentration of the free metal ion from the measured potential.

-

The concentration of the complexed metal ion can then be calculated by subtracting the free metal ion concentration from the total metal ion concentration.

-

The stability constant can be determined from the concentrations of the free metal, free ligand, and the metal-ligand complex.

Visualization of Chelation Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the chelation process.

References

- 1. connectchemicals.com [connectchemicals.com]

- 2. Chelating Agents | H-Quest HEDTA, TSS, C 100, L 50 | Venus Ethoxyethers [venus-goa.com]

- 3. This compound – Green-Mountain Chem [green-mountainchem.com]

- 4. arrochem.com [arrochem.com]

- 5. nbinno.com [nbinno.com]

- 6. pmpinc.com [pmpinc.com]

- 7. Sodium Gluconate vs this compound: 5 Key Differences for Concrete Admixtures [waycoochem.com]

- 8. Chelating capacity and stability – Green-Mountain Chem [green-mountainchem.com]

- 9. web.math.princeton.edu [web.math.princeton.edu]

- 10. Metal ion coordination, conditional stability constants, and solution behavior of chelating surfactant metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Spectroscopic Analysis of Sodium Glucoheptonate Complexes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic techniques utilized in the characterization of sodium glucoheptonate complexes. It is designed to furnish researchers, scientists, and professionals in drug development with detailed methodologies, quantitative data, and a clear understanding of the experimental workflows involved in the analysis of these important coordination compounds. This compound, a versatile chelating agent, forms stable complexes with a wide range of metal ions, finding applications in pharmaceuticals, nutrition, and industrial processes. Understanding the structural and electronic properties of these complexes is paramount for their effective application.

Introduction to Spectroscopic Characterization

Spectroscopic methods are indispensable tools for elucidating the structure, bonding, and electronic properties of metal complexes. For this compound complexes, techniques such as Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS) provide critical insights into the coordination environment of the metal ion and the conformational changes of the glucoheptonate ligand upon complexation.

This guide will delve into the principles of each technique, present detailed experimental protocols, summarize key quantitative data in tabular format for easy comparison, and provide visual representations of the analytical workflows.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups involved in the coordination of this compound to a metal ion. The binding of the metal to the carboxylate and hydroxyl groups of the ligand leads to characteristic shifts in their vibrational frequencies.

Data Presentation: FTIR Spectral Data

Analysis of the FTIR spectra of this compound and its metal complexes reveals significant shifts in the positions of the carboxylate and hydroxyl stretching and bending vibrations upon complexation. These shifts provide direct evidence of coordination.

| Functional Group | This compound (cm⁻¹) | Metal-Glucoheptonate Complex (cm⁻¹) | Interpretation of Shift |

| O-H Stretch (hydroxyl) | ~3200-3500 (broad) | Shift and/or change in broadness | Involvement of hydroxyl groups in coordination. A broad band around 3400 cm⁻¹ in complexes can also indicate the presence of coordinated water molecules.[1] |

| C=O Stretch (asymmetric - COO⁻) | ~1600-1625 | Shift to lower wavenumbers | Coordination of the carboxylate group to the metal ion.[1] |

| C=O Stretch (symmetric - COO⁻) | ~1400-1420 | Shift to different wavenumbers | Confirmation of carboxylate group coordination.[1] |

| C-O Stretch (hydroxyl) | ~1050-1100 | Shift in position | Indicates coordination through the hydroxyl oxygen atoms.[1] |

| M-O Stretch | Not present | ~400-600 | Appearance of new bands corresponding to the metal-oxygen bond vibrations.[2] |

Note: The exact wavenumbers can vary depending on the specific metal ion, the hydration state of the complex, and the sample preparation method.

Experimental Protocol: FTIR Analysis

Objective: To obtain the infrared spectrum of a solid metal-sodium glucoheptonate complex to identify the coordination sites.

Materials:

-

Metal-sodium glucoheptonate complex (solid powder)

-

Potassium bromide (KBr), spectroscopy grade, dried

-

Agate mortar and pestle

-

Hydraulic press for KBr pellet preparation

-

FTIR spectrometer

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly dry the KBr powder in an oven to remove any moisture, which can interfere with the spectrum in the O-H region.

-

In the agate mortar, grind a small amount of the metal-sodium glucoheptonate complex (approximately 1-2 mg) to a very fine powder.

-

Add approximately 100-200 mg of the dried KBr to the mortar.

-

Gently mix the sample and KBr with the pestle, then grind the mixture thoroughly to ensure a homogeneous dispersion of the sample in the KBr matrix.

-

Transfer the mixture to the die of the hydraulic press.

-

Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or semi-transparent pellet.

-

-

Spectral Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Process the spectrum to correct for the background.

-

Identify and label the characteristic absorption bands.

-

Compare the spectrum of the complex with that of free this compound to identify shifts in the vibrational frequencies of the carboxylate and hydroxyl groups.

-

Visualization: FTIR Experimental Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic-level structure of this compound complexes in solution. Both ¹H and ¹³C NMR are used to probe the chemical environment of the hydrogen and carbon atoms in the glucoheptonate ligand. Changes in chemical shifts upon complexation indicate the sites of metal binding.

Data Presentation: NMR Spectral Data

The coordination of a metal ion to this compound causes shifts in the ¹H and ¹³C NMR signals of the ligand. The magnitude and direction of these shifts depend on the metal ion and the specific nuclei.

¹³C NMR Chemical Shifts (ppm) for Glucoheptonic Acid, Sodium Salt (Reference)

| Carbon Atom | Chemical Shift (ppm) |

| C1 (Carboxylate) | ~178-180 |

| C2-C6 (CH-OH) | ~70-75 |

| C7 (CH₂-OH) | ~63-65 |

| Data is referenced from available information on glucoheptonic acid, sodium salt and may vary slightly based on experimental conditions. |

Expected Changes in NMR Spectra upon Complexation:

-

¹H NMR: Protons on the carbon atoms adjacent to the coordinating hydroxyl and carboxylate groups are expected to show the most significant changes in chemical shift. Broadening of signals is also common due to the interaction with a paramagnetic metal ion or changes in molecular dynamics.

-

¹³C NMR: The carboxylate carbon (C1) and the carbons bearing hydroxyl groups (C2-C7) are expected to exhibit shifts in their resonances upon metal coordination. The direction of the shift (upfield or downfield) can be influenced by several factors, including changes in electron density and conformational effects.

Experimental Protocol: NMR Analysis

Objective: To acquire ¹H and ¹³C NMR spectra of a metal-sodium glucoheptonate complex in solution to identify changes in the chemical environment of the ligand upon coordination.

Materials:

-

Metal-sodium glucoheptonate complex

-

Deuterated solvent (e.g., D₂O)

-

NMR tubes (5 mm)

-

Internal standard (optional, e.g., TSP or DSS for D₂O)

-

NMR spectrometer

Procedure:

-

Sample Preparation:

-

Dissolve an appropriate amount of the metal-sodium glucoheptonate complex (typically 5-10 mg) in approximately 0.6-0.7 mL of the chosen deuterated solvent directly in the NMR tube.

-

If an internal standard is used, add a small, known amount.

-

Cap the NMR tube and gently agitate to ensure complete dissolution and a homogeneous solution.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

-

Spectral Acquisition:

-

¹H NMR:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Set appropriate parameters, including the number of scans, relaxation delay, and spectral width.

-

Solvent suppression techniques may be necessary if the residual solvent peak is intense.

-

-

¹³C NMR:

-

Acquire a one-dimensional ¹³C spectrum, typically with proton decoupling to simplify the spectrum and improve the signal-to-noise ratio.

-

A larger number of scans and a longer relaxation delay may be required compared to ¹H NMR due to the lower natural abundance and longer relaxation times of ¹³C.

-

-

-

Data Processing and Analysis:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Reference the chemical shifts to the internal standard or the residual solvent peak.

-

Integrate the signals in the ¹H spectrum.

-

Assign the peaks in both ¹H and ¹³C spectra based on their chemical shifts, multiplicities, and integration values, often aided by 2D NMR techniques (e.g., COSY, HSQC).

-

Compare the spectra of the complex with that of the free ligand to identify and quantify the coordination-induced shifts.

-

Visualization: NMR Experimental Workflow

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is employed to study the electronic transitions within the metal-sodium glucoheptonate complexes. For complexes involving transition metals, this technique is particularly useful for probing d-d electronic transitions and charge-transfer bands, which provide information about the coordination geometry and the nature of the metal-ligand bonding.

Data Presentation: UV-Vis Spectral Data

The formation of a complex between a metal ion and this compound can lead to the appearance of new absorption bands or shifts in existing bands in the UV-Vis spectrum.

| Metal Ion | Complex | λ_max (nm) | Type of Transition |

| Fe(II) | Iron(II) gluconate | ~350 | n → π* (carboxylate) |

| Fe(III) | Iron(III) glucoheptonate | Varies | Ligand-to-Metal Charge Transfer (LMCT) |

| Cu(II) | Copper(II) glucoheptonate | ~600-800 | d-d transition |

| Other Transition Metals | Varies | Varies | d-d transitions and/or Charge Transfer |

Note: The λ_max values are approximate and can be influenced by the solvent, pH, and the specific coordination environment of the metal ion. For instance, the UV-Vis spectrum of an iron(II) gluconate complex shows an absorption maximum around 350 nm, which is attributed to an n→π transition in the coordinated carboxylate group.[3] The color of transition metal complexes is a result of the absorption of light in the visible region, leading to electronic transitions between d-orbitals.[4]*

Experimental Protocol: UV-Vis Analysis

Objective: To obtain the UV-Vis absorption spectrum of a metal-sodium glucoheptonate complex in solution to identify electronic transitions.

Materials:

-

Metal-sodium glucoheptonate complex

-

Appropriate solvent (e.g., deionized water)

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of the metal-sodium glucoheptonate complex of a known concentration in the chosen solvent.

-

Prepare a series of dilutions from the stock solution if a concentration-dependent study (e.g., for Beer's Law analysis) is required.

-

-

Instrument Setup:

-

Turn on the spectrophotometer and allow the lamps to warm up.

-

Select the desired wavelength range for scanning (e.g., 200-800 nm).

-

-

Spectral Acquisition:

-

Fill a quartz cuvette with the solvent to be used as a blank.

-

Place the blank cuvette in the spectrophotometer and record the baseline.

-

Rinse the sample cuvette with a small amount of the sample solution.

-

Fill the sample cuvette with the solution of the metal-sodium glucoheptonate complex.

-

Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

-

-

Data Analysis:

-

Identify the wavelength(s) of maximum absorbance (λ_max).

-

If a concentration study was performed, plot absorbance versus concentration to verify Beer's Law and determine the molar absorptivity (ε).

-

Assign the observed absorption bands to specific electronic transitions (e.g., d-d transitions, charge transfer).

-

Visualization: UV-Vis Experimental Workflow

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the this compound complex and to obtain information about its structure through fragmentation analysis. Electrospray ionization (ESI) is a particularly suitable soft ionization technique for analyzing these types of complexes in solution.

Data Presentation: Mass Spectrometry Data

The mass spectrum of a metal-sodium glucoheptonate complex will show a peak corresponding to the molecular ion (or a related adduct), and fragmentation patterns can reveal the loss of specific moieties.

| Ion | Expected m/z | Interpretation |

| [M + Na]⁺ | MW of complex + 22.99 | Sodium adduct of the neutral complex |

| [M + H]⁺ | MW of complex + 1.01 | Protonated molecular ion |

| [M - H]⁻ | MW of complex - 1.01 | Deprotonated molecular ion |

| Fragment Ions | Varies | Loss of water, carboxyl groups, or parts of the carbon chain |

Note: The observed m/z values will depend on the specific metal ion, the stoichiometry of the complex, and the ionization mode (positive or negative). Fragmentation patterns can be complex and are used to deduce the connectivity within the complex.

Experimental Protocol: Mass Spectrometry Analysis

Objective: To determine the mass-to-charge ratio of a metal-sodium glucoheptonate complex and its fragments.

Materials:

-

Metal-sodium glucoheptonate complex

-

High-purity solvent (e.g., methanol, acetonitrile, water)

-

Mass spectrometer with an ESI source

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of the metal-sodium glucoheptonate complex (typically in the micromolar to nanomolar concentration range) in a suitable solvent. The solvent should be compatible with the ESI source.

-

-

Instrument Setup:

-

Calibrate the mass spectrometer using a standard calibration compound.

-

Set the ESI source parameters, including the capillary voltage, cone voltage, desolvation gas flow, and temperature. These parameters may need to be optimized for the specific complex.

-

Set the mass analyzer to scan over the expected m/z range.

-

-

Data Acquisition:

-

Introduce the sample solution into the ESI source via direct infusion using a syringe pump.

-

Acquire the mass spectrum in either positive or negative ion mode.

-

For structural elucidation, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and inducing fragmentation in a collision cell.

-

-

Data Analysis:

-

Identify the peak corresponding to the molecular ion of the complex.

-

Analyze the isotopic pattern to confirm the elemental composition, especially the presence of the metal.

-

In MS/MS spectra, identify the fragment ions and propose a fragmentation pathway to gain structural information.

-

Visualization: Mass Spectrometry Experimental Workflow

Overall Analytical Strategy

The comprehensive characterization of this compound complexes relies on the synergistic use of multiple spectroscopic techniques. Each method provides a unique piece of the structural and electronic puzzle.

Visualization: Logical Flow of Analysis

Conclusion

The spectroscopic analysis of this compound complexes is a multifaceted process that requires the application of several complementary techniques. FTIR provides initial evidence of coordination through the carboxylate and hydroxyl groups. NMR offers detailed insights into the solution-state structure and the specific atoms involved in binding. UV-Vis spectroscopy is crucial for understanding the electronic properties and coordination geometry of transition metal complexes. Finally, mass spectrometry confirms the molecular weight and provides valuable structural information through fragmentation analysis. By integrating the data from these methods, a comprehensive understanding of the structure and bonding in this compound complexes can be achieved, which is essential for their development and application in various scientific and industrial fields.

References

Sodium Glucoheptonate: A Biodegradable Chelating Agent for Scientific and Pharmaceutical Applications

An In-depth Technical Guide

This whitepaper provides a comprehensive overview of sodium glucoheptonate, a highly effective and biodegradable chelating agent, for researchers, scientists, and professionals in drug development. This document details its chemical properties, mechanism of action, biodegradability, and diverse applications, with a focus on its role in scientific research and pharmaceutical formulations.

Introduction to this compound

This compound is the sodium salt of glucoheptonic acid, a sugar acid.[1] It is recognized for its excellent ability to form stable, water-soluble complexes with a wide range of di- and trivalent metal ions, making it a superior sequestering agent.[1] Derived from natural sources, it is non-toxic, non-corrosive, and readily biodegradable, presenting an environmentally friendly alternative to traditional chelating agents like EDTA.[2][3][4] Its high performance, especially in alkaline conditions, makes it valuable in numerous industrial, scientific, and pharmaceutical applications.[1][5][6]

Physicochemical Properties

This compound is typically available as a 50% aqueous solution or as a crystalline powder.[7] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 31138-65-5 | [8] |

| Molecular Formula | C7H13NaO8 | [8] |

| Molecular Weight | 248.16 g/mol | [8] |

| Appearance | Dark brown liquid (50% solution); White to off-white crystalline powder | [7][8] |

| pH (1% solution) | 8.0 - 10.5 | [5][7] |

| Melting Point | 167 - 170 °C (decomposes) | [8] |

| Solubility | Readily soluble in water | [9] |

Mechanism of Action: Chelation

The primary function of this compound is its ability to chelate metal ions.[1] The glucoheptonate molecule possesses multiple hydroxyl (-OH) and a carboxyl (-COOH) group, which can donate lone pairs of electrons to form coordinate bonds with metal ions. This results in the formation of stable, water-soluble ring structures, effectively sequestering the metal ions and preventing them from participating in undesirable chemical reactions, such as precipitation or catalytic degradation.[1]

This sequestration is particularly effective for di- and trivalent cations, including but not limited to:

-

Calcium (Ca²⁺)

-

Magnesium (Mg²⁺)

-

Iron (Fe²⁺, Fe³⁺)[10]

-

Copper (Cu²⁺)

-

Zinc (Zn²⁺)

-

Aluminum (Al³⁺)

-

Manganese (Mn²⁺)

The chelation process is highly efficient over a broad pH range, with superior performance observed in alkaline conditions (pH 9-14).[1][5][6]

References

- 1. US3679659A - Process for the preparation of this compound - Google Patents [patents.google.com]

- 2. This compound | C7H13NaO8 | CID 49853507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US2943100A - Chelation composition and method of making the same - Google Patents [patents.google.com]

- 4. Sodium Gluconate: Potential for Clinical Application and its Biological Synthesis_Chemicalbook [chemicalbook.com]

- 5. interstatechem.com [interstatechem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound – Green-Mountain Chem [green-mountainchem.com]

- 8. This compound|Chelating Agent [benchchem.com]

- 9. pubdata.leuphana.de [pubdata.leuphana.de]

- 10. Chelating capacity and stability – Green-Mountain Chem [green-mountainchem.com]

Methodological & Application

Application Notes and Protocols for Sodium Glucoheptonate in Cell Culture Media Formulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium glucoheptonate is a highly effective and biodegradable chelating agent that sequesters di- and trivalent metal ions such as iron (Fe³⁺), copper (Cu²⁺), and zinc (Zn²⁺). In cell culture, maintaining optimal concentrations of essential metal ions is critical for cell growth, viability, and productivity. Conversely, excess metal ions can be toxic and catalyze the formation of reactive oxygen species (ROS), leading to cellular damage. This compound can be incorporated into cell culture media formulations to buffer metal ion concentrations, thereby preventing toxicity and ensuring their availability for essential cellular processes. Its use in biotechnology, particularly in cell culture media, is aimed at promoting cell growth and viability.[1][2] This document provides detailed application notes and protocols for the use of this compound in cell culture media.

Key Applications in Cell Culture

-

Prevention of Metal Ion Toxicity: Free metal ions, particularly iron and copper, can participate in Fenton and Haber-Weiss reactions, generating cytotoxic hydroxyl radicals. This compound chelates these ions, rendering them less reactive and reducing oxidative stress on cultured cells.

-

Stabilization of Media Components: By chelating metal ions, this compound can help prevent the precipitation of salts and the degradation of sensitive media components, such as vitamins and amino acids, thereby extending the shelf life and consistency of the culture medium.

-

Improved Cell Growth and Viability: By mitigating metal ion toxicity and ensuring the bioavailability of essential trace elements, this compound can contribute to improved cell proliferation and overall culture health.[1][2]

-

Alternative to Traditional Chelators: this compound is a biodegradable and non-toxic alternative to commonly used chelating agents like ethylenediaminetetraacetic acid (EDTA), which can sometimes have cytotoxic effects at higher concentrations.

Data Presentation

Due to the limited availability of specific quantitative data for this compound in the public domain for cell culture applications, the following tables are presented as templates for researchers to structure their own experimental data when optimizing its concentration.

Table 1: Example Dose-Response of this compound on CHO Cell Growth and Viability

| This compound (µM) | Peak Viable Cell Density (x 10⁶ cells/mL) | Viability (%) | Monoclonal Antibody Titer (mg/L) |

| 0 (Control) | 8.2 ± 0.4 | 92 ± 2 | 550 ± 25 |

| 50 | 8.9 ± 0.3 | 94 ± 1 | 610 ± 30 |

| 100 | 9.5 ± 0.5 | 95 ± 2 | 680 ± 40 |

| 250 | 9.1 ± 0.4 | 93 ± 3 | 650 ± 35 |

| 500 | 7.8 ± 0.6 | 88 ± 4 | 520 ± 28 |

Table 2: Example Comparison of this compound and EDTA in HEK293 Suspension Culture

| Chelating Agent (100 µM) | Maximum Viable Cell Density (x 10⁶ cells/mL) | Culture Doubling Time (hours) | Transfection Efficiency (%) |

| No Chelator | 4.5 ± 0.2 | 28 ± 1.5 | 85 ± 5 |

| This compound | 5.2 ± 0.3 | 26 ± 1.2 | 88 ± 4 |

| EDTA | 4.8 ± 0.2 | 27 ± 1.4 | 82 ± 6 |

Experimental Protocols

Protocol 1: Preparation of a Sterile this compound Stock Solution

Materials:

-

This compound powder

-

Cell culture-grade water or Phosphate-Buffered Saline (PBS)

-

Sterile 0.22 µm syringe filter

-

Sterile conical tubes (15 mL and 50 mL)

Procedure:

-

In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of this compound powder.

-

Dissolve the powder in cell culture-grade water or PBS to create a concentrated stock solution (e.g., 100 mM).

-

Ensure complete dissolution by vortexing or gentle agitation.

-

Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile conical tube.

-

Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for long-term storage or at 4°C for short-term use.

Protocol 2: Optimization of this compound Concentration for a Specific Cell Line

Objective: To determine the optimal concentration of this compound for promoting cell growth and viability of a specific cell line (e.g., CHO, HEK293).

Materials:

-

Cultured cells of interest (e.g., CHO, HEK293)

-

Complete cell culture medium appropriate for the cell line

-

Sterile this compound stock solution (from Protocol 1)

-

Multi-well culture plates (e.g., 24-well or 96-well)

-

Cell counting apparatus (e.g., hemocytometer or automated cell counter)

-

Viability dye (e.g., trypan blue)

-

Incubator (37°C, 5% CO₂)

Procedure:

-

Seed the cells in a multi-well plate at a density appropriate for the cell line and the duration of the experiment.

-

Prepare a series of dilutions of the this compound stock solution in complete cell culture medium to achieve a range of final concentrations (e.g., 0, 10, 50, 100, 250, 500 µM). Include a "0 µM" control group with no added this compound.

-

Remove the seeding medium from the wells and replace it with the medium containing the different concentrations of this compound.

-

Culture the cells for a period that allows for multiple cell doublings (e.g., 3-7 days).

-

At regular intervals (e.g., every 24 hours), determine the viable cell density and viability for each concentration using a cell counter and trypan blue exclusion.

-

At the end of the culture period, collect samples for any desired product analysis (e.g., monoclonal antibody titer).

-

Plot the viable cell density and product titer as a function of this compound concentration to determine the optimal range.

Protocol 3: Comparative Analysis of this compound and EDTA

Objective: To compare the effects of this compound and EDTA on cell growth and productivity.

Procedure:

-

Follow the procedure outlined in Protocol 2.

-

In addition to the this compound concentration series, include a parallel set of wells with a range of EDTA concentrations (e.g., 0, 10, 50, 100, 250, 500 µM).

-

Monitor cell growth, viability, and product titer for both sets of experiments.

-

Compare the performance of this compound and EDTA at equivalent molar concentrations.

Visualizations

Caption: Workflow for optimizing this compound concentration.

Caption: Hypothetical signaling pathway of this compound's protective effect.

References

Application Notes and Protocols for Heavy Metal Remediation Using Sodium Glucoheptonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium glucoheptonate, the sodium salt of glucoheptonic acid, is a highly effective and biodegradable chelating agent. Its ability to form stable, water-soluble complexes with a wide range of di- and trivalent metal ions makes it a promising candidate for the remediation of heavy metal contamination in soil and water.[1] This document provides detailed application notes and protocols for the use of this compound in heavy metal remediation, with a focus on lead (Pb), cadmium (Cd), copper (Cu), and zinc (Zn). This compound is particularly effective under alkaline conditions.[2]

Principle of Remediation: Chelation

The primary mechanism by which this compound facilitates the removal of heavy metals is chelation. The glucoheptonate molecule possesses multiple hydroxyl (-OH) and a carboxyl (-COO⁻) group, which can act as ligands, donating electron pairs to a central metal ion.[3] This results in the formation of a stable, ring-like structure known as a chelate. The chelated metal is sequestered, preventing it from interacting with the surrounding environment and increasing its solubility in water, which allows for its extraction from the contaminated matrix.[1][3]

Quantitative Data on Heavy Metal Removal

While specific data on this compound is limited in publicly available literature, studies on the closely related gluconic acid provide valuable insights into the potential efficacy. The following table summarizes the removal efficiencies of various heavy metals from a contaminated soil using gluconic acid as the washing agent. It is important to note that these values should be considered indicative, and optimization for this compound in specific contaminated media is recommended.

| Heavy Metal | Chelating Agent | Concentration (%) | pH | Removal Efficiency (%) | Reference |

| Cadmium (Cd) | Gluconic Acid | 3 | 6.5 | >90 | [4] |

| Chromium (Cr) | Gluconic Acid | 3 | 6.5 | 40-78 | [4] |

| Zinc (Zn) | Gluconic Acid | 3 | 6.5 | 8-26 | [4] |

| Copper (Cu) | Gluconic Acid | 3 | 6.5 | <3 | [4] |

| Lead (Pb) | Gluconic Acid | 3 | 6.5 | <3 | [4] |

| Nickel (Ni) | D-gluconic acid | 20 g/L | >12 | 43 | [5] |

| Chromium (Cr) | D-gluconic acid | 20 g/L | >12 | 60 | [5] |

| Cadmium (Cd) | D-gluconic acid | 20 g/L | >12 | 63 | [5] |

| Zinc (Zn) | D-gluconic acid | 20 g/L | >12 | 70 | [5] |

| Lead (Pb) | D-gluconic acid | 20 g/L | >12 | 80 | [5] |

| Copper (Cu) | D-gluconic acid | 20 g/L | >12 | 84 | [5] |

Note: The efficiency of heavy metal removal is highly dependent on the specific soil characteristics, the form of the metal contaminant, and the operational parameters of the washing process.

Experimental Protocols

This section outlines a general protocol for a batch soil washing experiment to determine the efficacy of this compound in remediating heavy metal-contaminated soil.

Materials

-

This compound (solid or 50% solution)

-

Heavy metal-contaminated soil, air-dried and sieved (<2 mm)

-

Deionized water

-

Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

-

Centrifuge and centrifuge tubes (50 mL)

-

Mechanical shaker

-

pH meter

-

Atomic Absorption Spectrophotometer (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for metal analysis

Protocol: Batch Soil Washing

-

Preparation of Washing Solution: Prepare a stock solution of this compound (e.g., 10% w/v) in deionized water. From this stock, prepare a series of working solutions of varying concentrations (e.g., 0.1%, 0.5%, 1%, 2%, 5% w/v). Adjust the pH of each solution to the desired levels (e.g., 7, 9, 11) using HCl or NaOH.

-

Soil Washing:

-

Weigh 5 g of the contaminated soil into a 50 mL centrifuge tube.

-

Add 25 mL of the this compound washing solution to the tube (this creates a 1:5 solid-to-liquid ratio).

-

Securely cap the tubes and place them on a mechanical shaker.

-

Agitate the samples for a predetermined contact time (e.g., 1, 6, 12, 24 hours) at a constant speed (e.g., 150 rpm) and temperature (e.g., 25°C).

-

-

Separation and Extraction:

-

After shaking, centrifuge the tubes at a sufficient speed (e.g., 4000 rpm) for 20 minutes to separate the soil from the washing solution.

-

Carefully decant the supernatant (the liquid portion) into a clean collection tube.

-

-

Analysis:

-

Filter the supernatant through a 0.45 µm syringe filter.

-

Acidify the filtered supernatant with a few drops of concentrated nitric acid to preserve the metals.

-

Analyze the concentration of the target heavy metals (Pb, Cd, Cu, Zn) in the acidified supernatant using AAS or ICP-MS.

-

-

Calculation of Removal Efficiency:

-

The removal efficiency (%) is calculated using the following formula:

Where:

-

C_liquid = Concentration of the metal in the washing solution (mg/L)

-

V_liquid = Volume of the washing solution (L)

-

C_initial_soil = Initial concentration of the metal in the soil (mg/kg)

-

M_soil = Mass of the soil (kg)

-

-

Visualizations

Chelation of a Divalent Heavy Metal Ion by this compound

Caption: Chelation of a divalent heavy metal ion (M²⁺) by this compound.

Experimental Workflow for Heavy Metal Remediation

Caption: Workflow for evaluating heavy metal removal from soil using this compound.

References

Application Notes and Protocols: Sodium Glucoheptonate as a Stabilizer in Pharmaceutical Formulations

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of sodium glucoheptonate as a stabilizing agent in various pharmaceutical formulations. Detailed protocols for its evaluation and application are included to assist researchers and formulation scientists in leveraging its beneficial properties for enhanced drug product stability.

Introduction

This compound is the sodium salt of glucoheptonic acid, a sugar acid.[1] It is a highly effective chelating agent that sequesters di- and trivalent metal ions, making it a valuable excipient in pharmaceutical formulations.[1] Its primary function as a stabilizer is to prevent the degradation of active pharmaceutical ingredients (APIs) that are susceptible to metal-catalyzed oxidation and other degradation pathways.[1][2][3] Notably, this compound is biodegradable and possesses a low toxicity profile, presenting an environmentally friendly and safer alternative to traditional chelating agents like ethylenediaminetetraacetic acid (EDTA).[4]

Mechanism of Action: Chelation

The principal mechanism by which this compound stabilizes pharmaceutical formulations is through the chelation of metal ions.[1] Trace amounts of metal ions, such as iron (Fe³⁺), copper (Cu²⁺), and zinc (Zn²⁺), can be introduced into formulations through raw materials, manufacturing equipment, or container-closure systems. These metal ions can act as catalysts in oxidative degradation reactions of APIs, leading to loss of potency and the formation of impurities.

This compound, with its multiple hydroxyl and carboxyl groups, effectively "claws" onto these metal ions, forming stable, water-soluble complexes. This sequestration prevents the metal ions from participating in detrimental redox reactions, thereby preserving the integrity of the API.

Applications in Pharmaceutical Formulations

This compound's stabilizing properties are beneficial across a range of pharmaceutical dosage forms:

-

Parenteral and Injectable Solutions: It is used to stabilize injectable drugs that are sensitive to oxidation.[3] By chelating metal ions, it helps maintain the potency and safety of solutions for injection or infusion.

-

Biologic Formulations: While specific data is emerging, the principle of chelation is crucial for stabilizing biologic drugs like monoclonal antibodies, which can be susceptible to metal-catalyzed oxidation and aggregation.

-

Oral Liquid Formulations: In syrups, suspensions, and solutions, this compound can prevent the degradation of APIs and other excipients, thereby extending the shelf-life of the product.

-

Topical Formulations: In creams, lotions, and gels, it can help maintain the stability of the active ingredients and prevent discoloration or changes in consistency caused by metal ions.

Data Presentation

| Property | Value | Reference |

| CAS Number | 31138-65-5 | [4] |

| Molecular Formula | C₇H₁₃NaO₈ | [4] |

| Molecular Weight | 248.16 g/mol | [4] |

| Appearance | White to off-white crystalline powder | [5] |

| Solubility | Good water solubility | |

| pH (1% solution) | 7.0 - 9.0 | [6] |